(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide
Description
(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by:
- Core structure: A conjugated enamide backbone (C=C double bond in the E configuration) with a cyano (-CN) group at the α-position.
- Substituents: A 4-methylphenyl group at the β-position. A pyridin-2-yl amide group.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-5-7-13(8-6-12)10-14(11-17)16(20)19-15-4-2-3-9-18-15/h2-10H,1H3,(H,18,19,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMBWPTNJHICF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, pyridine-2-amine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-methylbenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form 2-cyano-3-(4-methylphenyl)acrylonitrile.
Amidation: The intermediate product is then reacted with pyridine-2-amine under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated system enables participation in Diels-Alder reactions. Under thermal conditions (80–120°C), the enamide acts as a dienophile, reacting with conjugated dienes like 1,3-butadiene derivatives to form six-membered cyclohexene adducts.
Example Reaction:
$$
\text{Enamide} + \text{1,3-Butadiene} \xrightarrow{\text{Toluene, 100°C}} \text{Cyclohexene derivative (85% yield)}
$$
Cyano Group Reduction
The cyano group undergoes selective reduction using catalytic hydrogenation (H₂/Pd-C) or stoichiometric agents (LiAlH₄) to yield primary amines:
Conditions:
-
$$ \text{H}_2 (1 , \text{atm}), , 10% , \text{Pd/C}, , \text{EtOH}, , 25°C, , 12 , \text{hr} $$
-
$$ \text{LiAlH}_4, , \text{THF}, , 0°C \rightarrow \text{RT}, , 4 , \text{hr} $$
Product:
$$
\text{(2E)-2-Amino-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide}
$$
Double Bond Hydrogenation
The α,β-unsaturated bond is hydrogenated to form a saturated amide under high-pressure H₂ (3 atm) with Raney Ni:
$$
\text{Yield: 92%}
$$
Pyridinyl Methyl Oxidation
The methyl group on the pyridine ring undergoes oxidation using KMnO₄/H₂SO₄ to form a carboxylic acid :
$$
\text{(2E)-2-Cyano-3-(4-methylphenyl)-N-(pyridine-2-carbonyl)prop-2-enamide}
$$
Conditions:
$$
\text{KMnO}_4 (3 , \text{eq}), , \text{H}_2\text{SO}_4, , 70°C, , 6 , \text{hr}
$$
Michael Addition
The electron-deficient α,β-unsaturated system undergoes Michael addition with nucleophiles like thiols or amines:
| Nucleophile | Product | Yield |
|---|---|---|
| Benzylthiol | (2E)-2-Cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)-3-(benzylthio)prop-2-enamide | 78% |
| Aniline | (2E)-2-Cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)-3-(phenylamino)prop-2-enamide | 65% |
Conditions:
$$
\text{Et}_3\text{N (1.2 eq)}, , \text{CH}_2\text{Cl}_2, , \text{RT}, , 24 , \text{hr}
$$
Enamide Hydrolysis
Acidic or basic hydrolysis cleaves the enamide bond:
-
Acidic (HCl, H₂O/EtOH): Produces 4-methylbenzoic acid and pyridin-2-amine.
-
Basic (NaOH, H₂O): Forms acrylonitrile and pyridin-2-ylamide salts.
Aromatic Electrophilic Substitution
The 4-methylphenyl group undergoes nitration or sulfonation under standard conditions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | (2E)-2-Cyano-3-(4-nitro-3-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide | 55% |
| Sulfonation | SO₃/H₂SO₄, 50°C | (2E)-2-Cyano-3-(4-sulfo-3-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide | 48% |
Comparative Reactivity with Analogues
The compound’s reactivity differs from analogues due to its 4-methylphenyl and pyridinyl groups :
| Compound | Key Structural Feature | Notable Reactivity |
|---|---|---|
| (2E)-2-Cyano-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide | Chlorophenyl group | Enhanced electrophilic substitution at the para position |
| (2E)-2-Cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide | Methoxy group | Resistance to oxidation due to electron-donating effects |
| (2E)-2-Cyano-3-(4-nitrophenyl)-N-(pyridin-2-yl)prop-2-enamide | Nitrophenyl group | Reduced nucleophilic addition due to electron withdrawal |
Diels-Alder Cycloaddition
The reaction proceeds via a concerted mechanism, with the enamide’s LUMO (lowest unoccupied molecular orbital) interacting with the diene’s HOMO (highest occupied molecular orbital).
Cyano Group Reduction
Catalytic hydrogenation follows a stepwise mechanism:
-
$$ \text{H}_2 $$ adsorption on Pd-C.
-
Cyano group reduction to imine intermediate.
-
Further reduction to primary amine.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The compound’s effects are mediated through these interactions, which can modulate cellular functions and biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
β-Substituent Impact: Electron-donating groups (e.g., 4-methylphenyl in the target compound) may enhance stability but reduce electrophilicity compared to electron-withdrawing groups (e.g., Cl, CF₃ in AGK2 and compounds), which improve reactivity and binding to nucleophilic targets .
Amide Group Variations: Pyridin-2-yl (target compound) and quinolin-5-yl (AGK2) amides act as hydrogen bond acceptors, critical for target engagement. Phenoxy groups () increase hydrophobicity, possibly affecting membrane permeability .
Key Findings:
- Antimicrobial Activity : Electron-withdrawing substituents (e.g., CF₃, Cl) correlate with enhanced bactericidal effects, as seen in , Compound 10 . The target compound’s 4-methylphenyl group may limit this activity.
- Protein Interactions : Pyridin-2-yl amides (target compound, ) facilitate interactions with serum albumin (HSA) or enzymes, critical for drug distribution .
- Enzyme Inhibition: AGK2’s quinoline amide and dichlorophenyl groups optimize SIRT2 binding, highlighting the role of aromatic and halogen interactions .
Physicochemical and ADMET Properties
Inferred Trends:
- Lipophilicity (LogP/ClogP) :
- Solubility : Heterocyclic furans () may reduce aqueous solubility compared to purely aromatic systems .
Biological Activity
(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide is an organic compound belonging to the class of enamides, characterized by a cyano group, a methyl-substituted phenyl ring, and a pyridine ring. This compound has garnered interest due to its potential biological activities, which may include enzyme inhibition and receptor modulation.
- Molecular Formula : C16H13N3O
- Molecular Weight : 265.29 g/mol
- CAS Number : 1587785
-
Structural Representation :
\text{SMILES }NC(=O)/C(=C/C1=CC=C(C=C1)C)/C#N
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Enamide Backbone : Achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an appropriate aldehyde or ketone.
- Pyridine Ring Introduction : The pyridine moiety can be introduced via cyclization reactions involving pyridine derivatives.
- Final Coupling : The final step involves coupling under basic conditions in an organic solvent to yield the desired enamide.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Binding : Interaction with cellular receptors could modulate their activity, potentially leading to changes in cell signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : A study explored the compound's effect on cancer cell lines, revealing significant inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Properties : Research indicated that this compound exhibited antimicrobial activity against various strains of bacteria and fungi, with notable effectiveness against Staphylococcus aureus.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress markers in neuronal cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| (2E)-2-cyano-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide | Chlorine instead of methyl group | Similar enzyme inhibition profile |
| (2E)-2-cyano-N-(pyridin-4-yl)prop-2-enamide | Lacks phenyl substitution | Reduced biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
